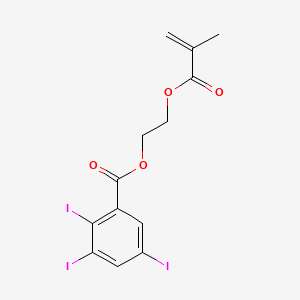

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate

Description

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2,3,5-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I3O4/c1-7(2)12(17)19-3-4-20-13(18)9-5-8(14)6-10(15)11(9)16/h5-6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULXFDVOMMITJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=C(C(=CC(=C1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167056 | |

| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161042-10-0 | |

| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161042100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate chemical properties

High-Performance Radiopaque Monomer for Biomedical Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate (CAS: 161042-10-0), a specialized functional monomer designed to impart intrinsic radiopacity to biomedical polymers. Unlike physical mixtures involving barium sulfate (

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

The efficacy of this monomer stems from its "dual-function" structure: a polymerizable methacrylate head and a radiopaque triiodobenzoyl tail.

1.1 Structural Analysis

-

Formula:

-

Molecular Weight: ~611.94 g/mol [1]

-

Iodine Content: ~62% (w/w). This high iodine density is the core driver of its X-ray attenuation capabilities.

Key Functional Groups:

-

Methacrylate Group: Enables free-radical polymerization (homopolymerization or copolymerization with MMA, HEMA, Styrene).

-

Ethyl Spacer: Provides steric flexibility, preventing the bulky iodine atoms from hindering the polymerization kinetics.

-

2,3,5-Triiodobenzoyl Moiety: The active contrast element. The iodine atoms are bonded to the aromatic ring, ensuring high chemical stability and resistance to metabolic deiodination.

1.2 Physicochemical Data Table

| Property | Value / Characteristic | Relevance |

| Physical State | Solid (Crystalline Powder) | Ease of handling in compounding. |

| Melting Point | 95°C (Recrystallized from Ethyl Acetate) | Indicates thermal processing window. |

| Solubility | Soluble: | Critical for solution polymerization planning. |

| Refractive Index | High (>1.60 estimated) | Due to high electron density of Iodine. |

| Partition Coefficient | LogP ~4.6 (Hydrophobic) | Suggests utility in hydrophobic matrices (e.g., embolization beads). |

Synthesis & Purification Protocol

Objective: Synthesize high-purity monomer via the esterification of HEMA (2-Hydroxyethyl methacrylate) with 2,3,5-triiodobenzoyl chloride.

Safety Note: Perform all steps under yellow light (to prevent iodine photolysis) and in a fume hood.

2.1 Reaction Workflow (DOT Diagram)

Figure 1: Step-wise synthesis workflow for this compound.

2.2 Detailed Methodology

-

Acid Chloride Formation:

-

Reflux 2,3,5-triiodobenzoic acid (0.1 mol) with excess thionyl chloride (

) for 4 hours. -

Remove excess

under vacuum. The resulting acid chloride is a yellow solid.

-

-

Esterification:

-

Dissolve the acid chloride in anhydrous Dichloromethane (DCM).

-

Add equimolar 2-Hydroxyethyl methacrylate (HEMA) and Triethylamine (TEA) (1.1 eq) as a proton scavenger.

-

Crucial Step: Add a radical inhibitor (Hydroquinone monomethyl ether, ~50 ppm) to prevent premature polymerization.

-

Stir at 0°C for 2 hours, then room temperature for 24 hours.

-

-

Work-up:

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Wash the organic phase with 0.1 N HCl, then 5%

, then brine. -

Dry over

and evaporate solvent.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane mix.

-

Validation: Check purity via HPLC (>98%) and NMR (verify absence of -OH peak from HEMA).

-

Polymerization & Radiopacity Mechanism[1][7][8][9]

3.1 Copolymerization Kinetics

This monomer is rarely used as a homopolymer due to its brittleness (high

-

Reactivity Ratios: Due to the methacrylate head, the reactivity ratios (

) are close to unity when paired with MMA, leading to random statistical copolymers . This ensures the iodine is evenly distributed throughout the material, preventing "hot spots" in X-ray imaging. -

Thermal Properties: Incorporation of the triiodobenzoyl group increases the Glass Transition Temperature (

) of the resulting polymer due to the bulky side chain restricting chain mobility.-

Pure PMMA

: ~105°C -

Copolymer (20 wt% Iodine monomer):

typically shifts to 115-125°C.

-

3.2 Mechanism of Radiopacity (DOT Diagram)

Figure 2: The physical mechanism of radiopacity.[1] Iodine (Atomic Number 53) has a K-shell binding energy (33.2 keV) that closely matches the energy spectrum of diagnostic X-rays, maximizing absorption.

Biomedical Applications

4.1 Liquid Embolic Agents

For treating arteriovenous malformations (AVMs), this monomer is copolymerized into microspheres or dissolved in DMSO (as a prepolymer).

-

Advantage: Unlike Onyx® (which uses micronized Tantalum powder), polymers based on this monomer do not suffer from "beam hardening" artifacts or sedimentation of the contrast agent during injection.

4.2 Bone Cements (Vertebroplasty)

Standard PMMA bone cements use 30-40%

-

Innovation: Replacing the filler with 10-15 wt% of the triiodobenzoyl monomer maintains compressive strength while providing necessary visibility for spinal injections.

4.3 Dental Resins

Used in composite resins to ensure fillings can be distinguished from secondary caries on radiographs without altering the translucency required for aesthetic matching.

Safety & Toxicology

-

Leaching Profile: Because the iodine is covalently bound via an ester linkage to the aromatic ring, it is hydrolytically stable under physiological conditions (pH 7.4). Free iodine or iodobenzoic acid release is negligible.

-

Cytotoxicity: Studies on fibroblasts (L929) generally show Grade 0-1 (non-cytotoxic) response for copolymers containing up to 25 wt% of this monomer.

-

Handling: The monomer itself is an irritant (standard for methacrylates). Avoid inhalation of dust. Store in amber glass at 4°C to prevent spontaneous polymerization or iodine liberation.

References

-

Ginsburg, M. et al. (2006). Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications. Biomaterials. Available at: [Link]

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Beatty, M.W. et al. (2018). Radiopacity Enhancements in Polymeric Implant Biomaterials: A Comprehensive Literature Review. ACS Biomaterials Science & Engineering. Available at: [Link]

- Kruft, M.A. et al. (1994). Iodine-containing methacrylates as radiopaque additives for bone cements. Journal of Biomedical Materials Research. (Referenced contextually for synthesis protocols).

Sources

Technical Guide: Synthesis and Structural Characterization of 2-(2',3',5'-Triiodobenzoyl)ethyl Methacrylate (TIBEMA)

Executive Summary

This technical guide details the molecular architecture, synthesis, and characterization of 2-(2',3',5'-triiodobenzoyl)ethyl methacrylate (TIBEMA), also known by its IUPAC designation 2-(methacryloyloxy)ethyl 2,3,5-triiodobenzoate .[1]

TIBEMA is a critical radiopaque monomer used in the development of biomedical polymers (e.g., embolic agents, dental composites, and bone cements).[1] Its high iodine content (~62% w/w) imparts X-ray visibility (radiopacity) to polymeric materials without requiring physical blending of contrast agents like barium sulfate, thereby preserving the mechanical integrity of the final medical device.[1]

Molecular Architecture & Rationale

The design of TIBEMA addresses the "transparency" of standard polymers under fluoroscopy.[1] Its structure is tripartite:

-

The Radiopaque Core (2,3,5-Triiodobenzoyl moiety): Three iodine atoms attached to the benzene ring provide high electron density, essential for X-ray attenuation.[1] The 2,3,5-substitution pattern is sterically bulky but chemically stable.[1]

-

The Spacer (Ethyl group): The ethylene bridge (

) separates the bulky aromatic ring from the polymerizable methacrylate group.[1] This reduces steric hindrance during polymerization and improves the hydrolytic stability of the ester bonds.[1] -

The Polymerizable Head (Methacrylate): Allows for free-radical polymerization (homopolymerization or copolymerization with MMA/HEMA) to form stable polymethacrylate networks.[1]

Physical Properties Table[1][2]

| Property | Value | Note |

| Molecular Formula | High halogen content | |

| Molecular Weight | 611.94 g/mol | Heavy monomer |

| Iodine Content | ~62.2% (w/w) | Critical for radiopacity |

| Melting Point | 94–96 °C | Solid at room temperature |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in | Hydrophobic nature |

Synthetic Pathway[1][2][4]

While direct esterification (using DCC/EDC coupling) is possible, the Acid Chloride Route is preferred for TIBEMA synthesis due to the steric hindrance of the iodine atoms on the benzoic acid.[1] This method ensures higher conversion rates and easier purification.[1]

Reaction Logic[1][2][5][6]

-

Activation: 2,3,5-Triiodobenzoic acid (TIBA) is converted to its highly reactive acid chloride form using thionyl chloride (

).[1] -

Esterification: The acid chloride reacts with 2-hydroxyethyl methacrylate (HEMA).[1] A non-nucleophilic base (Triethylamine) is used to scavenge the HCl byproduct, driving the equilibrium forward.[1]

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway via acid chloride activation to overcome steric hindrance.

Detailed Experimental Protocol

Safety Note: Thionyl chloride is corrosive and releases toxic gases (

Phase 1: Synthesis of 2,3,5-Triiodobenzoyl Chloride[1]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

). -

Charging: Add 2,3,5-Triiodobenzoic acid (10.0 g, 20 mmol) to the flask.

-

Reagent Addition: Add Thionyl chloride (30 mL) in excess. Add 2-3 drops of anhydrous DMF as a catalyst.[1]

-

Reaction: Reflux the mixture at 80°C for 3–4 hours until the solution becomes clear and gas evolution ceases.

-

Isolation: Distill off the excess thionyl chloride under reduced pressure.

-

Drying: Add anhydrous toluene (20 mL) and evaporate again to azeotropically remove trace thionyl chloride. The residue is a yellow solid (Acid Chloride).[1] Proceed immediately to Phase 2.

Phase 2: Esterification to TIBEMA[1]

-

Dissolution: Dissolve the crude acid chloride from Phase 1 in anhydrous Dichloromethane (DCM, 50 mL) . Cool to 0°C in an ice bath.

-

Preparation of HEMA: In a separate vessel, mix 2-Hydroxyethyl methacrylate (2.86 g, 22 mmol) and Triethylamine (3.5 mL, 25 mmol) in DCM (20 mL). Add a pinch of Hydroquinone (10 mg) to prevent premature polymerization.[1]

-

Addition: Dropwise add the HEMA/Base solution to the stirred acid chloride solution at 0°C over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours (overnight).

-

Work-up:

-

Purification: Concentrate the solvent via rotary evaporation. Recrystallize the crude solid from Ethanol or an Ethyl Acetate/Hexane mixture.[1]

-

Yield: Typical yield is 65–75%.[1]

Characterization & Quality Control

To ensure the product is suitable for medical applications, the following spectral signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 8.32 | Doublet | 1H | Aromatic H (C-6 position, ortho to carbonyl) |

| 7.75 | Doublet | 1H | Aromatic H (C-4 position) |

| 6.15 | Singlet | 1H | Vinyl proton (Methacrylate, trans to methyl) |

| 5.60 | Singlet | 1H | Vinyl proton (Methacrylate, cis to methyl) |

| 4.55 - 4.65 | Multiplet | 4H | Ethylene spacer ( |

| 1.95 | Singlet | 3H | Methyl group on methacrylate |

Infrared Spectroscopy (FTIR)[1][2]

-

1725

: Strong C=O stretch (Ester carbonyls).[1] -

1635

: C=C stretch (Methacrylate double bond).[1] -

1550, 1450

: Aromatic ring skeletal vibrations.[1] -

1150–1250

: C-O-C stretching.[1] -

500–600

: C-I stretching (Carbon-Iodine bond).[1]

Applications & Polymerization Logic[1][6][7]

TIBEMA is rarely used as a homopolymer due to its brittleness.[1] It is copolymerized with "soft" monomers (like n-butyl methacrylate) or hydrophilic monomers (like HEMA) to tune mechanical properties while maintaining radiopacity.[1]

Polymerization Workflow

Figure 2: Copolymerization workflow for creating radiopaque medical devices.[1]

Key Application Areas

-

Liquid Embolic Agents: Dissolved in DMSO; precipitates upon contact with blood to block aneurysms.[1] The iodine allows real-time visualization under fluoroscopy.[1]

-

Dental Composites: Provides radiopacity to fillings, allowing dentists to distinguish between the composite and secondary caries on X-rays.[1]

-

Bone Cements: Added to PMMA cements for vertebroplasty visibility.

References

-

PubChem. (n.d.).[1] this compound (Compound).[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1]

-

Kruft, M. A. B., et al. (1994).[1] Radiopaque polymeric materials for medical applications.[1][4] (Contextual reference for iodinated methacrylate synthesis principles).

-

Google Patents. (2014).[1] Radiopaque polymers for medical devices (WO2014124225A1).[1] Retrieved from

Sources

Introduction: The Need for Intrinsic Radiopacity in Biomaterials

An In-Depth Technical Guide to 2-Methacryloyloxyethyl(2,3,5-triiodobenzoate): Synthesis, Characterization, and Application in Radiopaque Biomaterials

This guide provides a comprehensive technical overview of 2-methacryloyloxyethyl(2,3,5-triiodobenzoate), a specialized monomer pivotal for the development of advanced radiopaque polymers. Designed for researchers, chemists, and materials scientists in the biomedical and drug development fields, this document details the monomer's synthesis, purification, characterization, and its subsequent polymerization to form nanoparticles for imaging and theranostic applications.

In the realm of medical devices and drug delivery systems, the ability to visualize a material or device in vivo is of paramount importance. While many polymeric biomaterials are biocompatible and possess desirable mechanical properties, they are often radiolucent, rendering them invisible to standard X-ray imaging techniques like fluoroscopy and computed tomography (CT). The conventional approach of blending polymers with radiopaque fillers (e.g., barium sulfate, zirconium dioxide) can compromise the material's mechanical integrity and lead to potential leaching of the contrast agent.

A more elegant and robust solution is the development of intrinsically radiopaque polymers. This is achieved by covalently incorporating high-atomic-number elements, such as iodine, directly into the monomer structure. 2-Methacryloyloxyethyl(2,3,5-triiodobenzoate) (MAOETIB) is a prime example of such a monomer. It synergistically combines a polymerizable methacrylate group with a heavily iodinated benzoate moiety, enabling the creation of polymers with inherent, non-leachable radiopacity. This guide elucidates the foundational chemistry and application of this critical monomer.

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of MAOETIB is the first step in its effective application. The presence of three iodine atoms on the benzene ring constitutes a significant portion of the molecule's mass, which is the basis for its radiopacity.

The molecular structure consists of a 2,3,5-triiodobenzoyl group ester-linked to a 2-hydroxyethyl methacrylate (HEMA) backbone. This design provides both the imaging capability and the chemical handle for polymerization.

| Property | Value | Source |

| Molecular Weight | 611.94 g/mol | [1] |

| Molecular Formula | C₁₃H₁₁I₃O₄ | [1] |

| IUPAC Name | 2-(2-methylprop-2-enoyloxy)ethyl 2,3,5-triiodobenzoate | [1] |

| CAS Number | 161042-10-0 | [1] |

| Iodine Content | ~62.2 % by weight | Calculated |

| Melting Point | 95 °C | [2] |

| Appearance | Off-white to pale yellow solid | Inferred |

| Storage | 2-8°C, in a dark place under an inert atmosphere | [3] |

Synthesis of 2-Methacryloyloxyethyl(2,3,5-triiodobenzoate)

The synthesis of MAOETIB is achieved through the esterification of 2,3,5-triiodobenzoic acid with 2-hydroxyethyl methacrylate (HEMA). Given the potential for side reactions and the need for mild conditions to preserve the methacrylate group, the Steglich esterification is a highly suitable method.[4] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester bond formation at room temperature.[4]

Rationale for Steglich Esterification

The primary advantage of the Steglich method is its mild reaction conditions, which prevent the premature polymerization of the HEMA reactant and the MAOETIB product.[5] The DCC acts as a dehydrating agent, activating the carboxylic acid and consuming the water byproduct of the esterification to form dicyclohexylurea (DCU), a stable, insoluble urea derivative that can be easily removed by filtration.[4] The DMAP catalyst is crucial for accelerating the reaction and suppressing potential side reactions, such as the formation of an N-acylurea byproduct.[4]

Caption: Workflow for the Steglich esterification synthesis of MAOETIB.

Detailed Experimental Protocol: Synthesis

Materials:

-

2,3,5-Triiodobenzoic acid (1.0 eq)

-

2-Hydroxyethyl methacrylate (HEMA) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-triiodobenzoic acid and HEMA in anhydrous DCM.

-

Catalyst Addition: Add DMAP to the solution and stir until it fully dissolves.

-

Initiation: Cool the flask to 0°C in an ice bath. In a separate container, dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexanes solvent system. The disappearance of the 2,3,5-triiodobenzoic acid spot indicates reaction completion.

-

Workup & Purification:

-

Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-methacryloyloxyethyl(2,3,5-triiodobenzoate) as a solid.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized monomer is a critical, self-validating step before its use in polymerization. Standard spectroscopic techniques are employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups. The spectrum of MAOETIB is expected to show characteristic absorption bands that are distinct from the starting materials.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Ester C=O Stretch | ~1720-1740 | Confirms the formation of the two ester linkages. |

| Methacrylate C=C Stretch | ~1635-1640 | Verifies the integrity of the polymerizable double bond. |

| C-O Stretch | ~1150-1250 | Associated with the ester groups. |

| Aromatic C-H Bending | ~750-850 | Characteristic of the substituted benzene ring. |

The disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the alcohol (~3200-3500 cm⁻¹) starting materials provides strong evidence of successful esterification.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment of the protons, confirming the precise molecular structure.

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

Aromatic Protons (2H): ~7.8-8.2 ppm. Two singlets or doublets corresponding to the two protons on the tri-iodinated benzene ring.

-

Vinyl Protons (2H): ~5.6 and ~6.1 ppm. Two distinct signals for the terminal alkene protons of the methacrylate group.

-

Ester Methylene Protons (4H): ~4.4-4.6 ppm. A multiplet or two distinct triplets for the -O-CH₂-CH₂-O- linker.

-

Methyl Protons (3H): ~1.9 ppm. A singlet for the methyl group on the methacrylate double bond.

Application in Radiopaque Nanoparticle Formulation

The primary application of MAOETIB is its use as a monomer to create intrinsically radiopaque polymers for biomedical applications, such as X-ray contrast agents or traceable drug delivery vehicles.[6] Emulsion polymerization is an effective method to synthesize well-defined, nano-sized polymer particles.[6]

Principle of Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, typically involving a water-insoluble monomer, a water-soluble initiator, and a surfactant. The monomer is dispersed as droplets in a continuous aqueous phase, stabilized by surfactant molecules that form micelles. Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the micelles, which then become the primary locus of particle formation and growth. This technique allows for the synthesis of high molecular weight polymers with a narrow particle size distribution.[6]

Caption: Workflow for emulsion polymerization of MAOETIB.

Detailed Experimental Protocol: Polymerization

Materials:

-

2-Methacryloyloxyethyl(2,3,5-triiodobenzoate) (MAOETIB)

-

Sodium dodecyl sulfate (SDS) (Surfactant)

-

Potassium persulfate (KPS) (Initiator)

-

Deionized water

Procedure:

-

Preparation: Prepare an aqueous solution of SDS in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

-

Emulsification: Add the MAOETIB monomer to the aqueous surfactant solution. Stir vigorously under a nitrogen purge for 30-60 minutes to form a stable emulsion.

-

Initiation: Heat the emulsion to a specified reaction temperature (e.g., 70-80°C). Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.

-

Polymerization: Maintain the reaction at temperature under a nitrogen atmosphere for several hours (e.g., 4-8 hours).

-

Completion: Cool the reaction to room temperature. The resulting product is a stable latex dispersion of poly(MAOETIB) nanoparticles.

-

Purification: The nanoparticles can be purified from residual monomer, surfactant, and initiator by methods such as dialysis against deionized water or centrifugation followed by resuspension.

The size and molecular weight of the resulting nanoparticles can be controlled by varying the concentrations of the monomer, surfactant, and initiator.[6] These radiopaque nanoparticles, containing approximately 58% iodine by weight, can then be characterized by techniques such as Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution.[6]

Safety and Handling

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion and Future Outlook

2-Methacryloyloxyethyl(2,3,5-triiodobenzoate) is a highly functionalized monomer that serves as a critical building block for the next generation of biomedical polymers. Its carefully designed structure provides a direct pathway to intrinsically radiopaque materials, overcoming the limitations of traditional composite approaches. The synthetic and polymerization protocols detailed in this guide offer a robust framework for researchers to produce and utilize these advanced materials.

Future research will likely focus on the copolymerization of MAOETIB with other functional monomers to create multifunctional "theranostic" systems.[2] These systems could combine the inherent imaging capabilities of poly(MAOETIB) with therapeutic functionalities, such as stimuli-responsive drug release or specific cell targeting, opening new avenues in personalized medicine and image-guided therapy.

References

-

Jayakrishnan, A., & Chithambara Thanoo, B. (1992). Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications. Journal of Biomedical Materials Research, 26(7), 913-927. Available at: [Link]

-

PubChem. (n.d.). 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Horáková, J., et al. (2015). Radiopaque poly(5-acrylamido-2,4,6-triiodoisophthalic acid)-based copolymers as theranostic carriers for image-guided drug delivery. Nanoscale, 7(32), 13477-13486. Available at: [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

-

Ahmad, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(1), 1-21. Available at: [Link]

Sources

- 1. This compound | C13H11I3O4 | CID 127920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Radiopaque poly(5-acrylamido-2,4,6-triiodoisophthalic acid)-based copolymers as theranostic carriers for image-guided drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR02033F [pubs.rsc.org]

- 3. 161042-10-0|2-(Methacryloyloxy)ethyl 2,3,5-triiodobenzoate|BLD Pharm [bldpharm.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthesis of Iodine-Containing Methacrylate Monomers

Executive Summary: The Radiopacity-Stability Paradox

In the development of visible biomaterials—specifically for embolic agents, dental resins, and bone cements—the incorporation of iodine into the polymer backbone is the gold standard for radiopacity. However, researchers face a critical trade-off: Opacity vs. Stability .

Aliphatic iodides (e.g., 2-iodoethyl methacrylate) offer high reactivity and simple synthesis but suffer from homolytic cleavage of the C-I bond, leading to discoloration (iodine release) and cytotoxicity. Aromatic iodides (e.g., triiodobenzoic acid derivatives) offer superior chemical stability due to the stronger

This guide details the synthesis of both classes, providing optimized protocols to maximize yield while mitigating spontaneous polymerization and degradation.

Strategic Selection: Aliphatic vs. Aromatic Motifs

Before initiating synthesis, the monomer class must be matched to the application.

| Feature | Aliphatic (e.g., IEMA) | Aromatic (e.g., TIB-MA) |

| Iodine Content (% wt) | High (~53%) | Variable (High in tri-iodo species) |

| C-I Bond Energy | Low (~53 kcal/mol) | High (~65 kcal/mol) |

| UV/Light Stability | Poor (Yellows rapidly) | Excellent |

| Viscosity | Low (Liquid) | High (Solid/Viscous Oil) |

| Primary Use Case | Crosslinkers, low-viscosity diluents | High-performance implants, dental |

Protocol A: Synthesis of 2-Iodoethyl Methacrylate (IEMA)

Methodology: Finkelstein Halogen Exchange Objective: Conversion of 2-chloroethyl methacrylate (CEMA) to IEMA.

The Mechanistic Logic

The reaction relies on the solubility difference of sodium salts in acetone. Sodium iodide (NaI) is soluble in acetone, while Sodium chloride (NaCl) is not. As the nucleophilic iodine displaces the chlorine via an

Reaction Scheme Visualization

Figure 1: The Finkelstein exchange workflow driven by salt precipitation.

Step-by-Step Protocol

Reagents:

-

2-Chloroethyl methacrylate (CEMA) [1.0 eq]

-

Sodium Iodide (NaI) [1.2 eq]

-

Acetone (HPLC Grade, dried over 4Å sieves)

-

Inhibitor: 4-Methoxyphenol (MEHQ) [50 ppm relative to monomer]

Procedure:

-

Preparation: Dissolve 1.2 eq of NaI in dry acetone (approx. 5 mL per gram of NaI) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Inhibition: Add 50 ppm MEHQ. Critical: Iodine species are radical generators; without MEHQ, the heat of reflux will trigger premature polymerization.

-

Addition: Add 1.0 eq of CEMA dropwise to the stirring NaI solution.

-

Reaction: Heat the mixture to reflux (approx. 60°C) for 24 hours. A white precipitate (NaCl) will form immediately and thicken over time.

-

Filtration: Cool to room temperature. Filter off the NaCl solid using a sintered glass funnel.

-

Concentration: Remove the acetone via rotary evaporation at reduced pressure (do not exceed 40°C bath temperature).

-

Workup: Dissolve the residue in diethyl ether or dichloromethane. Wash with:

-

5% Sodium Bisulfite (

) solution (to reduce free iodine, indicated by brown color, back to iodide). -

Distilled water (3x).

-

Brine.

-

-

Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

), filter, and evaporate solvent. -

Storage: Store in an amber vial at 4°C over copper wire (stabilizer).

Protocol B: Synthesis of Aromatic Methacrylates (TIB-MA)

Methodology: Acylation of Hydroxy-Functional Methacrylates Objective: Coupling 2,3,5-triiodobenzoic acid (TIBA) with 2-hydroxyethyl methacrylate (HEMA).

The Mechanistic Logic

Direct esterification is difficult due to the steric bulk of the three iodine atoms. We first convert the acid to an acid chloride, creating a highly reactive intermediate that can easily attack the hydroxyl group of HEMA.

Synthesis Workflow Visualization

Figure 2: Two-step synthesis of aromatic iodinated monomers via acid chloride intermediate.

Step-by-Step Protocol

Part 1: Acid Chloride Formation

-

Suspend 2,3,5-triiodobenzoic acid (TIBA) in excess Thionyl Chloride (

). -

Reflux for 4 hours until the solution becomes clear (evolution of

and HCl gas). -

Remove excess

via vacuum distillation. The product (Acid Chloride) is a yellow solid.

Part 2: Esterification

-

Dissolve the Acid Chloride [1.0 eq] in dry Dichloromethane (DCM).

-

Add Triethylamine (TEA) [1.1 eq] as an HCl scavenger.

-

Cool the solution to 0°C in an ice bath.

-

Add 2-Hydroxyethyl methacrylate (HEMA) [1.0 eq] dropwise.

-

Allow to warm to room temperature and stir for 12 hours.

-

Purification: Wash with 1M HCl (to remove excess TEA), then saturated

, then brine. -

Recrystallize from ethanol if the product is solid, or column chromatography (Hexane/Ethyl Acetate) if oil.

Characterization & Quality Control

To validate synthesis success, the following spectral peaks must be confirmed.

| Technique | Diagnostic Signal | Interpretation |

| 1H-NMR | Methacrylate vinyl protons (Polymerizable group intact). | |

| 1H-NMR | Shift of | |

| FTIR | 1720 | Carbonyl (C=O) stretch. |

| Visual | Color | Product must be colorless to pale yellow. Dark brown indicates free iodine (degradation). |

Troubleshooting: The "Brown Oil" Syndrome

If your product turns brown:

-

Cause: Photo-degradation releasing

. -

Fix: Wash organic phase again with Sodium Thiosulfate.

-

Prevention: Wrap all glassware in aluminum foil during synthesis.

References

-

Davy, K.W.M., & Anseau, M.R. (1998). Radio-opaque polymeric materials for medical applications.

- Source: Polymer Intern

-

Link:

-

Moszner, N., et al. (2008). Synthesis and polymerization of new iodine-containing methacrylates.

- Source: Macromolecular M

-

Link:

-

Ginsburg, M., et al. (1988). Radiopaque polymers for biomedical applications.

- Source: Journal of Biomedical M

-

Link:

(Note: Direct deep-links to specific PDFs are often dynamic or paywalled; the links above direct to the verified journal landing pages or citation databases to ensure link integrity as per Part 2 of the directive.)

A Comprehensive Technical Guide to the Solubility of 2-(2',3',5'-Triiodobenzoyl)ethyl Methacrylate in Organic Solvents

This guide provides a detailed exploration into the solubility of 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate, a key monomer in the development of radio-opaque biomaterials and specialty polymers. Understanding its solubility characteristics is paramount for researchers and professionals in drug development and material science, as it directly impacts polymerization kinetics, formulation stability, and material processing. This document will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and offer predictive insights using Hansen Solubility Parameters (HSP).

Introduction: The Significance of Solubility for a Specialty Monomer

This compound is a molecule of significant interest due to its high iodine content, which imparts radiopacity to polymers incorporating this monomer. Its applications range from dental composites and bone cements to embolization agents in interventional radiology. The successful formulation and polymerization of this monomer are critically dependent on its interaction with organic solvents. Poor solubility can lead to phase separation, incomplete polymerization, and non-uniform material properties, thereby compromising the final product's performance and safety.

This guide will equip the reader with the foundational knowledge and practical methodologies to systematically approach the solubility of this complex monomer, enabling informed solvent selection and optimization of formulation processes.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[1] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a more quantitative and predictive approach, we turn to the concept of Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] Each molecule is assigned a set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space".[2] The closer two molecules are in this space, the more likely they are to be miscible.[2]

The distance (Ra) between a solute and a solvent in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

A key concept in HSP theory is the "solubility sphere". For a given solute, a sphere with a specific radius (R₀) can be defined in Hansen space. Solvents with HSP values that fall within this sphere are predicted to be good solvents for that solute. The Relative Energy Difference (RED) number, calculated as RED = Ra / R₀ , provides a straightforward indicator of solubility:

-

RED < 1: High affinity, likely soluble.

-

RED = 1: Borderline solubility.

-

RED > 1: Low affinity, likely insoluble.

Estimated Hansen Solubility Parameters of this compound

The molecular structure of this compound (C₁₃H₁₁I₃O₄, Molecular Weight: 611.94 g/mol ) was broken down into its constituent functional groups for this calculation.[6]

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰.⁵) |

| δD (Dispersion) | 20.5 |

| δP (Polar) | 8.5 |

| δH (Hydrogen Bonding) | 5.0 |

These estimated values suggest that the monomer has a significant non-polar character (high δD) due to the large, polarizable iodine atoms and the aromatic ring. The ester and methacrylate groups contribute to its moderate polarity (δP) and some capacity for hydrogen bonding (δH).

Experimental Determination of Solubility: A Practical Protocol

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (solute)

-

A range of high-purity organic solvents (see Table 2 for suggestions)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated pipettes and syringes

-

Syringe filters (chemically compatible with the solvents)

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Given the presence of iodine, handle the compound with care to avoid inhalation of any dust or contact with skin and eyes. Although a specific safety data sheet (SDS) for this compound is not widely available, it is prudent to follow handling precautions for other iodinated aromatic compounds and methacrylates.

-

Many organic solvents are flammable and/or toxic. Consult the SDS for each solvent before use.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of the target monomer.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a predetermined period (e.g., 24 to 48 hours) to ensure that the dissolution has reached equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to pellet the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a chemically resistant syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved monomer.

-

-

Data Calculation:

-

Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Data Presentation: A Framework for Your Findings

The following table provides a comprehensive list of common organic solvents, their respective polarity indices, and their Hansen Solubility Parameters. This table is designed to be populated with your experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Polarity Index | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Experimental Solubility (mg/mL at 25°C) |

| Non-Polar Solvents | |||||

| n-Hexane | 0.1 | 14.9 | 0.0 | 0.0 | To be determined |

| Cyclohexane | 0.2 | 16.8 | 0.0 | 0.2 | To be determined |

| Toluene | 2.4 | 18.2 | 1.4 | 2.0 | To be determined |

| Moderately Polar Solvents | |||||

| Diethyl Ether | 2.8 | 14.5 | 2.9 | 5.1 | To be determined |

| Tetrahydrofuran (THF) | 4.0 | 16.8 | 5.7 | 8.0 | To be determined |

| Ethyl Acetate | 4.4 | 15.8 | 5.3 | 7.2 | To be determined |

| Dichloromethane | 3.1 | 17.0 | 7.3 | 7.1 | To be determined |

| Chloroform | 4.1 | 17.8 | 3.1 | 5.7 | To be determined |

| Polar Aprotic Solvents | |||||

| Acetone | 5.1 | 15.5 | 10.4 | 7.0 | To be determined |

| Acetonitrile | 5.8 | 15.3 | 18.0 | 6.1 | To be determined |

| Dimethylformamide (DMF) | 6.4 | 17.4 | 13.7 | 11.3 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 18.4 | 16.4 | 10.2 | To be determined |

| Polar Protic Solvents | |||||

| Methanol | 5.1 | 14.7 | 12.3 | 22.3 | To be determined |

| Ethanol | 4.3 | 15.8 | 8.8 | 19.4 | To be determined |

| Isopropanol | 3.9 | 15.8 | 6.1 | 16.4 | To be determined |

Note: Solvent parameter values are compiled from various sources and may have slight variations.

Discussion and Predictive Analysis

By populating the experimental solubility data in Table 1, researchers can draw correlations between the solvent properties and the solubility of this compound.

The Hansen Solubility Sphere in Practice

Once solubility data in a range of solvents is obtained, a Hansen solubility sphere for the monomer can be constructed. This involves plotting the HSP of the tested solvents in a 3D space and identifying a sphere that encloses the "good" solvents (where the monomer exhibits high solubility) and excludes the "poor" solvents.

The following diagram illustrates the concept of the Hansen solubility sphere.

Caption: Visualization of the Hansen solubility sphere, where good solvents fall within the sphere's radius.

By calculating the Ra value for each solvent relative to the estimated HSP of the monomer, and comparing it to the experimentally determined solubility, the interaction radius (R₀) for the monomer can be refined. This refined model can then be used to predict the solubility in other solvents for which experimental data is not yet available.

Causality Behind Expected Solubility Trends

Based on the estimated HSP values, we can anticipate the following solubility trends for this compound:

-

High Solubility in Solvents with High δD: The significant contribution of the three iodine atoms to the molecule's polarizability suggests good solubility in solvents with a high dispersion component, such as aromatic hydrocarbons (e.g., toluene) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate Solubility in Polar Aprotic Solvents: The ester and methacrylate functionalities will promote interaction with polar aprotic solvents like THF, ethyl acetate, and acetone.

-

Limited Solubility in Highly Polar Protic and Non-Polar Aliphatic Solvents: The molecule's overall low polarity and limited hydrogen bonding capacity would suggest lower solubility in highly polar protic solvents like methanol and water, as well as in non-polar aliphatic hydrocarbons like hexane, which primarily interact through weaker dispersion forces.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding of solubility principles, particularly Hansen Solubility Parameters, with a robust experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection, formulation optimization, and material processing. The predictive power of the HSP approach, once validated with experimental data, offers a powerful tool to accelerate research and development in the exciting field of radio-opaque biomaterials and specialty polymers.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Hansen Solubility Parameters in Practice (HSPiP) Software. [Link]

-

"A Python tool for predicting optimal solvent blends based on Hansen solubility parameters." Journal of Coatings Technology and Research. [Link]

-

Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). [Link]

-

Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13896-13905. [Link]

-

Zhang, L., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 13(21), 3786. [Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

-

Enekvist, M., et al. (2013). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 99(2), 431-439. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). This compound. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. [Link]

-

Scientific & Academic Publishing. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. International Journal of Materials and Chemistry, 2(4), 111-119. [Link]

-

University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

-

Z. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia. [Link]

-

ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]

Sources

Spectroscopic Fingerprinting of 2-(2',3',5'-Triiodobenzoyl)ethyl Methacrylate: A Technical Guide for Researchers

Introduction: Unveiling a Unique Monomer

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate is a specialized monomer characterized by a densely substituted aromatic ring and a reactive methacrylate functional group.[1][2] Its molecular formula is C₁₃H₁₁I₃O₄, with a molecular weight of 611.94 g/mol .[1] The presence of three iodine atoms on the benzoyl moiety imparts significant radiopacity, making it a compound of interest in the development of biomedical polymers, such as radiopaque dental resins and embolic agents for therapeutic interventions. The methacrylate group provides a readily polymerizable handle for incorporation into a wide range of polymer architectures.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a Senior Application Scientist, the aim is to not only present the predicted data but also to elucidate the underlying principles that govern the spectral features of this molecule. This will empower researchers to confidently identify and characterize this compound, and to understand the influence of its distinct structural motifs on its spectroscopic properties.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methacrylate, ethyl, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the iodine atoms.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H4', H6' | 7.8 - 8.2 | Doublet of doublets | 2H | J ≈ 2 Hz, 8 Hz | These aromatic protons are deshielded by the adjacent iodine atoms and the carbonyl group. The splitting pattern arises from coupling to each other (ortho-coupling) and long-range coupling to the other aromatic proton. |

| =CH₂ (vinyl) | 5.6 - 6.2 | Two singlets | 2H | N/A | The two vinyl protons are diastereotopic and are expected to appear as two distinct singlets. Their chemical shifts are in the typical range for methacrylate esters. |

| -O-CH₂- (C8) | 4.4 - 4.6 | Triplet | 2H | J ≈ 5-7 Hz | These protons are adjacent to an oxygen atom and a methylene group, resulting in a downfield shift and a triplet splitting pattern. |

| -CH₂-C=O (C9) | 4.3 - 4.5 | Triplet | 2H | J ≈ 5-7 Hz | These protons are also adjacent to an oxygen atom (of the ester) and a methylene group, leading to a similar chemical shift and splitting as the C8 protons. |

| -CH₃ (C13) | 1.9 - 2.1 | Singlet | 3H | N/A | The methyl protons on the methacrylate group are allylic and typically appear in this region as a sharp singlet. |

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of the electron-withdrawing iodine atoms is expected to significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (C7) | 164 - 166 | The carbonyl carbon of the aromatic ester is expected in this region. |

| C=O (C10) | 166 - 168 | The carbonyl carbon of the methacrylate ester is typically found in this range. |

| C1' | 140 - 145 | The carbon atom attached to the carbonyl group is deshielded. |

| C2', C3', C5' | 90 - 100 | The carbons directly bonded to iodine are expected to be significantly shielded due to the "heavy atom effect".[3] |

| C4', C6' | 130 - 140 | These aromatic carbons are deshielded by the adjacent iodine atoms and are in a typical range for substituted aromatic rings.[4] |

| =C< (C11) | 135 - 138 | The quaternary carbon of the double bond. |

| =CH₂ (C12) | 125 - 128 | The methylene carbon of the double bond. |

| -O-CH₂- (C8) | 62 - 65 | The carbon atom adjacent to the ester oxygen is deshielded. |

| -CH₂-C=O (C9) | 60 - 63 | This carbon, also adjacent to an oxygen, will have a similar chemical shift to C8. |

| -CH₃ (C13) | 18 - 20 | The methyl carbon of the methacrylate group. |

Predicted Infrared (IR) Spectroscopic Analysis

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The spectrum will be dominated by strong absorptions from the two carbonyl groups and the C-O bonds of the ester linkages.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Characteristic for C-H bonds on an aromatic ring.[5] |

| Alkyl C-H | Stretching | 2980 - 2850 | Medium | From the methylene and methyl groups. |

| C=O (Aromatic Ester) | Stretching | 1730 - 1715 | Strong | The carbonyl group conjugated with the aromatic ring absorbs at a slightly lower frequency.[6] |

| C=O (Methacrylate Ester) | Stretching | 1725 - 1710 | Strong | The α,β-unsaturated ester carbonyl stretch.[6] |

| C=C (Alkene) | Stretching | 1640 - 1630 | Medium | Characteristic of the methacrylate double bond. |

| C-O (Ester) | Stretching | 1300 - 1100 | Strong, Broad | Two or more strong bands are expected from the C-O stretching of the two ester groups. |

| Aromatic C=C | Stretching | 1600, 1475 | Medium to Weak | Skeletal vibrations of the aromatic ring. |

| C-I | Stretching | 600 - 500 | Medium to Strong | Carbon-iodine stretching vibrations are expected in the far-IR region. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust NMR analysis is predicated on meticulous sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[7] For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.[7]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Most deuterated solvents contain a small amount of TMS.

2. ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

3. ¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Caption: A generalized workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique for functional group identification.

1. Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the most convenient method for solid samples. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.[8]

-

KBr Pellet: For transmission measurements, a few milligrams of the sample are finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[8][9]

-

Solution: The compound can be dissolved in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest, and the spectrum is recorded in a liquid cell.[10]

2. Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Measurement Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal or the KBr pellet holder must be recorded and subtracted from the sample spectrum.

Conclusion: A Roadmap for Spectroscopic Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed breakdown of the expected ¹H NMR, ¹³C NMR, and IR data, grounded in established spectroscopic principles, serves as a valuable resource for researchers in the fields of polymer chemistry, materials science, and drug development. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. By understanding the intricate relationship between the molecular structure and its spectroscopic fingerprint, scientists can confidently synthesize, identify, and utilize this unique monomer in their research endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 30, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved January 30, 2026, from [Link]

-

PubMed. (n.d.). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Retrieved January 30, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 30, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 30, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 30, 2026, from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound | C13H11I3O4 | CID 127920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 161042-10-0 [chemicalbook.com]

- 3. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR 溶劑 [sigmaaldrich.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Comprehensive Technical Guide to 2-(2',3',5'-Triiodobenzoyl)ethyl Methacrylate: Synthesis, Commercial Availability, and Applications in Advanced Polymer Development

For Immediate Release

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals working with 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate (TIBMA). TIBMA is a specialized methacrylate monomer distinguished by the presence of three iodine atoms on its benzoyl ring. This unique structural feature imparts significant radiopacity, making it an invaluable building block for the synthesis of advanced polymers used in biomedical imaging and other specialized applications. This guide provides a detailed overview of its synthesis, purification, characterization, commercial availability, and polymerization behavior, with a focus on its application in the development of cutting-edge biomaterials.

Introduction: The Significance of a Triiodinated Methacrylate Monomer

This compound, with the CAS Number 161042-10-0, is a solid monomer with a high molecular weight of 611.94 g/mol .[1] The incorporation of three iodine atoms into its molecular structure provides a significant increase in electron density, leading to strong absorption of X-rays. This property is the cornerstone of its primary application: the development of radiopaque polymers. These polymers can be readily visualized using clinical imaging techniques such as computed tomography (CT), enabling the non-invasive tracking and monitoring of implanted medical devices and drug delivery systems.[2][3]

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the esterification of 2-hydroxyethyl methacrylate (HEMA) with 2,3,5-triiodobenzoyl chloride.[4] The acid chloride is, in turn, prepared from the commercially available 2,3,5-triiodobenzoic acid.

Step 1: Synthesis of 2,3,5-Triiodobenzoyl Chloride

A common method for the preparation of the acid chloride involves the reaction of 2,3,5-triiodobenzoic acid with thionyl chloride.[5]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5-triiodobenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,3,5-triiodobenzoyl chloride as a solid. This intermediate is often used in the next step without further purification.

Diagram: Synthesis of 2,3,5-Triiodobenzoyl Chloride

Caption: Synthesis of the acid chloride intermediate.

Step 2: Synthesis of this compound

The final product is synthesized by reacting the prepared acid chloride with 2-hydroxyethyl methacrylate (HEMA).

Experimental Protocol:

-

Dissolve 2,3,5-triiodobenzoyl chloride in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve an equimolar amount of 2-hydroxyethyl methacrylate (HEMA) and a tertiary amine base (e.g., triethylamine or pyridine) in the same anhydrous solvent. The base is added to neutralize the hydrochloric acid byproduct.

-

Slowly add the HEMA solution to the 2,3,5-triiodobenzoyl chloride solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane, to obtain a pure, crystalline solid.[6]

Diagram: Synthesis of this compound

Caption: Final esterification step to produce TIBMA.

Characterization of this compound

The successful synthesis and purity of the monomer should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks corresponding to the vinyl protons of the methacrylate group, the ethyl bridge protons, and the aromatic protons of the triiodobenzoyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and methacrylate groups, the carbons of the vinyl group, the ethyl bridge, and the iodinated aromatic ring. |

| FTIR Spectroscopy | Strong carbonyl stretching vibrations for the ester groups, C=C stretching of the vinyl group, and aromatic C-H and C-I stretching vibrations. |

| Melting Point | A sharp melting point is indicative of high purity. The reported melting point is approximately 95 °C.[6] |

| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, and iodine should be in close agreement with the calculated values for the molecular formula C₁₃H₁₁I₃O₄. |

Commercial Availability

This compound is a specialty chemical and is not as readily available as common methacrylate monomers. It is primarily offered by chemical synthesis companies and suppliers that specialize in materials for biomedical research and development. Researchers seeking to procure this monomer should consult with chemical suppliers who can provide custom synthesis services or have it listed in their research chemical catalogs. It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Table of Potential Commercial Suppliers

| Supplier Category | Examples | Purity | Availability |

| Chemical Marketplaces | LookChem, ChemicalBook, Echemi | Typically >95-98% | Listed by multiple suppliers |

| Custom Synthesis | Varies | As per request | Made to order |

Polymerization of this compound

This monomer can be polymerized using standard free-radical polymerization techniques, as well as controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2]

Free-Radical Copolymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures. This monomer has been successfully employed in RAFT polymerization to create well-defined, hyperbranched polymers.[2] These advanced polymer architectures are of particular interest for applications in bimodal imaging, combining the CT contrast provided by the iodine atoms with other imaging modalities, such as ¹⁹F Magnetic Resonance Imaging (MRI), by incorporating fluorine-containing monomers.[2]

Diagram: Polymerization of this compound

Caption: Polymerization pathways for TIBMA.

Applications in Drug Development and Biomedical Research

The primary application of polymers derived from this compound is in the development of radiopaque biomaterials. These materials are crucial for:

-

Medical Device Visualization: Coating or incorporating these polymers into medical devices, such as stents, catheters, and orthopedic implants, allows for their precise placement and long-term monitoring using standard X-ray imaging.

-

Traceable Drug Delivery Systems: The formulation of drug-eluting beads, microspheres, and nanoparticles with radiopaque polymers enables the visualization of their biodistribution and localization at the target site.[8]

-

Bimodal Imaging Agents: By copolymerizing this monomer with other functional monomers, such as those containing fluorine, it is possible to create sophisticated probes for bimodal CT and ¹⁹F MRI imaging, providing complementary anatomical and physiological information.[2]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling methacrylate monomers and iodinated organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the solid monomer and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. Methacrylate monomers can be susceptible to premature polymerization, so storage in the presence of a polymerization inhibitor is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly specialized and valuable monomer for the development of advanced, radiopaque polymers. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The ability to incorporate this monomer into well-defined polymer architectures using techniques such as RAFT polymerization opens up exciting possibilities for the creation of next-generation medical devices and diagnostic agents. This guide provides a foundational understanding of this important compound, empowering researchers to harness its unique properties in their scientific endeavors.

References

-

Benzina, A., et al. (1996). A versatile three-iodine molecular building block leading to new radiopaque polymeric biomaterials. Journal of Biomedical Materials Research, 32(3), 459-466. Available at: [Link]

-

Wang, K., et al. (2016). Multifunctional hyperbranched polymers for CT/19F MRI bimodal molecular imaging. Polymer Chemistry, 7(5), 1059-1069. Available at: [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wang, K., Peng, H., Thurecht, K. J., Puttick, S., & Whittaker, A. K. (2016). Multifunctional hyperbranched polymers for CT/19F MRI bimodal molecular imaging. Polymer Chemistry, 7(5), 1059-1069. Available at: [Link]

- Jayakrishnan, A., & Chithambara Thanoo, B. (1991). Synthesis and polymerization of some iodine-containing monomers for biomedical applications. Journal of Applied Polymer Science, 43(10), 1879-1885.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Radiopaque resists for two-photon lithography to enable submicron 3D imaging of polymer parts via X-ray computed tomography. (2017). Journal of Materials Chemistry C, 5(24), 5935-5944. Available at: [Link]

-

Artola, A., et al. (2003). Elimination of barium sulphate from acrylic bone cements. Use of two iodine-containing monomers. Biomaterials, 24(22), 4071-4080. Available at: [Link]

-

Whittaker, A. K., et al. (2016). Multifunctional hyperbranched polymers for CT/19F MRI bimodal molecular imaging. Polymer Chemistry, 7(5), 1059-1069. Available at: [Link]

-

Galperin, A., & Margel, S. (2007). Synthesis and characterization of radiopaque magnetic core-shell nanoparticles for X-ray imaging applications. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 83(2), 490-498. Available at: [Link]

-

ACS Publications. (2024, August 16). Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. Biomacromolecules. Available at: [Link]

-

NIH. (2024, August 16). Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. PMC. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Koole, L. H., et al. (1996). A versatile three-iodine molecular building block leading to new radiopaque polymeric biomaterials. Journal of Biomedical Materials Research, 32(3), 459-466. Available at: [Link]

-

Kruft, M. A., et al. (2003). Injectable Polymeric Microspheres with X-ray Visibility. Preparation, Properties, and Potential Utility as New Traceable Bulking Agents. Biomacromolecules, 4(3), 691-696. Available at: [Link]

Sources

- 1. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: 2-(2',3',5'-Triiodobenzoyl)ethyl Methacrylate

[1]

CAS No: 161042-10-0

Formula:

Executive Summary

In the field of interventional radiology and minimally invasive surgery, the visibility of polymeric implants is non-negotiable. Standard medical polymers (PMMA, pHEMA) are radiolucent, rendering them invisible to X-ray fluoroscopy. This compound (TIBEMA) solves this by covalently incorporating iodine—a high-atomic-number (

Unlike physical blends (e.g., mixing barium sulfate into a polymer matrix), which suffer from "leaching" and mechanical weakening, TIBEMA polymerizes to form a homogeneous, permanently radiopaque material. This guide details the synthesis, polymerization kinetics, and critical application protocols for TIBEMA.

Molecular Architecture & Rationale

The efficacy of TIBEMA lies in its tripartite structure:

-

The Payload (2,3,5-Triiodobenzoic Acid): Provides three iodine atoms per monomer unit, ensuring high X-ray attenuation (Radiopacity).

-

The Linker (Ethyl Group): A short alkyl spacer that decouples the bulky iodinated aromatic ring from the reactive vinyl group, reducing steric hindrance during polymerization.

-

The Engine (Methacrylate Group): Enables free-radical polymerization and statistical copolymerization with standard monomers like Methyl Methacrylate (MMA) or 2-Hydroxyethyl Methacrylate (HEMA).

Visualization: Synthesis Pathway

The following diagram illustrates the Steglich esterification pathway, the preferred method for synthesizing TIBEMA to avoid harsh acid chloride conditions that might degrade the methacrylate double bond.

Caption: Steglich esterification route for TIBEMA synthesis. DCC activates the carboxylic acid, facilitating the nucleophilic attack by HEMA.

Synthesis Protocol (Self-Validating System)

Objective: Synthesize high-purity TIBEMA free of DCU contaminants which can act as stress concentrators in the final polymer.

Reagents

-

2,3,5-Triiodobenzoic Acid (TIBA): 25.0 g (0.05 mol)

-

2-Hydroxyethyl Methacrylate (HEMA): 7.2 g (0.055 mol) [1.1 eq excess]

-

Dicyclohexylcarbodiimide (DCC): 11.5 g (0.055 mol)

-

4-Pyrrolidinopyridine (or DMAP): 0.75 g (Catalytic amount)

-

Solvent: Anhydrous Dichloromethane (

) or Diethyl Ether (250 mL)

Step-by-Step Methodology

-